2-(2-Morpholinoethoxy)benzaldehyde
Overview
Description
2-(2-Morpholinoethoxy)benzaldehyde is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is characterized by the presence of a morpholine ring attached to an ethoxy group, which is further connected to a benzaldehyde moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of organic synthesis, drug development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinoethoxy)benzaldehyde typically involves the reaction of salicylaldehyde with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide at a controlled temperature . The general reaction scheme is as follows:
- Salicylaldehyde is treated with sodium hydride in dimethylformamide.
- The resulting mixture is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Morpholinoethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(2-Morpholinoethoxy)benzoic acid.
Reduction: 2-(2-Morpholinoethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Morpholinoethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Morpholinoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various biological receptors, while the benzaldehyde moiety can undergo chemical modifications that enhance its activity. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, leading to alterations in their function and activity .
Comparison with Similar Compounds
- 4-(2-Morpholinoethoxy)benzaldehyde
- 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
Comparison: 2-(2-Morpholinoethoxy)benzaldehyde is unique due to its specific structural features, such as the presence of both a morpholine ring and an ethoxy group attached to a benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications. Similar compounds, such as 4-(2-Morpholinoethoxy)benzaldehyde and 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, share some structural similarities but differ in their specific functional groups and overall reactivity .
Properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOHRJPUWBWZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359624 | |
Record name | 2-(2-Morpholinoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68997-45-5 | |
Record name | 2-(2-Morpholinoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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